molecular formula C8H8O2 B1585835 Phenoxyacetaldehyde CAS No. 2120-70-9

Phenoxyacetaldehyde

Cat. No. B1585835
CAS RN: 2120-70-9
M. Wt: 136.15 g/mol
InChI Key: XFFILAFLGDUMBF-UHFFFAOYSA-N
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Description



  • Phenoxyacetaldehyde (C<sub>8</sub>H<sub>8</sub>O<sub>2</sub>) is an organic compound with the molecular formula CHO.

  • It is a colorless liquid with a pleasant, floral odor.

  • Common synonyms include 2-Phenoxyacetaldehyde and Phenoxyacetaldehyd.





  • Synthesis Analysis



    • Phenoxyacetaldehyde can be synthesized through various methods, including alkylation of guaiacol with bromoacetaldehyde diethyl acetal, followed by acid hydrolysis of the acetal group.





  • Molecular Structure Analysis



    • The molecular formula of Phenoxyacetaldehyde is C<sub>8</sub>H<sub>8</sub>O<sub>2</sub>.

    • It has a molar mass of approximately 136.15 g/mol.

    • The chemical structure consists of a phenoxy group attached to an aldehyde functional group.





  • Chemical Reactions Analysis



    • Phenoxyacetaldehyde can undergo various reactions, including nucleophilic additions, oxidation, and condensation reactions.





  • Physical And Chemical Properties Analysis



    • Density: 1.1±0.1 g/cm³

    • Boiling Point: 220.4±13.0 °C

    • Flash Point: 92.4±13.4 °C

    • Solubility: Soluble in organic solvents

    • Odor: Pleasant, floral




  • Scientific Research Applications

    Synthesis and Transformation

    • Synthesis of Phenoxyacetaldehydes : A new method for synthesizing a series of phenoxyacetaldehydes, which are useful intermediates, is described. This process involves ozonizing easily available allylphenylethers at low temperatures, followed by treatment with dimethyl sulfide (Jellen, Mittelbach, & Junek, 1996).

    • Modification of Phenols with Trifluoroacetaldehyde Ethyl Hemiacetal : Research shows that phenols don't react directly with trifluoroacetaldehyde ethyl hemiacetal. However, in the presence of catalytic amounts of potassium carbonate, the reaction occurs, leading to products like 4-(2,2,2-trifluoro-1-hydroxyethyl)phenol (Gong, Kato, & Kimoto, 2001).

    • Neighboring-Group Participation in Reactivity : A study investigated the reaction between o-(hydroxymethyl)phenoxyacetaldehyde dimethyl acetals and 5-fluorouracil. The intramolecular cyclization process, which plays a key role in this reaction, is highlighted for its potential in cancer treatment (Saniger et al., 2003).

    • Oxidation of Lignin Models : Oxidation of lignin model compounds with substrates having C-H bonds adjacent to the alcohol moiety yields various products, including 2-phenoxyacetaldehyde. This highlights its role in the oxidative degradation of lignin models (Hanson et al., 2010).

    Applications in Composite Materials

    • Engineering Biomass into Phenolic Resin : A study reports a one-pot synthesis process for phenol-5-hydroxymethylfurfural (PHMF) resin as a formaldehyde-free phenolic resin, showing potential applications in composite materials (Zhang, Yuan, & Xu, 2015).

    • Modification of Polyamide with Phenolic Resin : Research on the modification of sulfonated poly(ether ether ketone) with phenolic resin indicates potential for application in fuel cells, showcasing the role of aldehydes in enhancing material properties (Deb et al., 2007).

    Analysis Methods

    • HPLC Method for Analysis of Phenolic Aldehydes : A study developed a reproducible high-performance liquid chromatography method for simultaneous determination of phenolic aldehydes in brandies, indicating its role in quality analysis (Canas et al., 2003).

    • Analysis of Oxidation of Polyphenolic Compounds : A study showing that oxidation of certain phenolic substances in wine produces acetaldehyde, demonstrating its relevance in understanding wine aging processes (Wildenradt & Singleton, 1974).

    Safety And Hazards



    • Safety data sheets should be consulted for detailed safety information.




  • Future Directions



    • Research on Phenoxyacetaldehyde could explore its potential applications in pharmaceuticals, perfumery, or as a starting material for other organic syntheses.




    properties

    IUPAC Name

    2-phenoxyacetaldehyde
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H8O2/c9-6-7-10-8-4-2-1-3-5-8/h1-6H,7H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    XFFILAFLGDUMBF-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C=C1)OCC=O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H8O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID1051858
    Record name Phenoxyacetaldehyde
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    Molecular Weight

    136.15 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Phenoxyacetaldehyde

    CAS RN

    2120-70-9
    Record name Phenoxyacetaldehyde
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    Record name Acetaldehyde, 2-phenoxy-
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    Record name Phenoxyacetaldehyde
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    Record name Acetaldehyde, 2-phenoxy-
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    Record name Phenoxyacetaldehyde
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    Record name Phenoxyacetaldehyde
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    Synthesis routes and methods I

    Procedure details

    Sodium periodate (0.65 M in water, 20 mL) was added to a vigorously stirred suspension of silica gel (20 g) in dichloromethane (160 mL), followed by a solution of 3-phenoxy-1,2-propanediol (1.68 g, 10.0 mmol) in dichloromethane (20 mL). After stirring for 10 min the mixture was filtered and the filtrate was concentrated to give the subtitle compound (1.36 g, 100%).
    Quantity
    20 mL
    Type
    reactant
    Reaction Step One
    Quantity
    160 mL
    Type
    solvent
    Reaction Step One
    Quantity
    1.68 g
    Type
    reactant
    Reaction Step Two
    Quantity
    20 mL
    Type
    solvent
    Reaction Step Three
    Yield
    100%

    Synthesis routes and methods II

    Procedure details

    At −78° C., a solution of dimethylsulphoxide (5.11 ml, 72 mmol) in DCM (50 ml) was added dropwise to a solution of oxalyl chloride (6.12 ml, 72 mmol) in DCM (150 ml). The reaction mixture was stirred for 10 min at −78° C. A solution of 2-phenoxyethanol (10.0 g, 72 mmol) in DCM (70 ml) was added dropwise. The reaction mixture was stirred at −78° C. for 10 min. A solution of triethylamine (50 ml, 360 mmol) in DCM (50 ml) was added dropwise. The reaction mixture was stirred for 10 min at −78° C. It was warmed to room temperature. The reaction mixture was washed with a 10% aqueous solution of sodium hydrogensulphate (2×200 ml) and subsequently with brine (2×200 ml). It was dried over magnesium sulphate. The solvent was removed in vacuo. The crude product was purified by flash chromatography on silica (100 g), using ethyl acetate/heptane (1:3) as eluent, to give 2.73 g of phenoxyacetaldehyde.
    Quantity
    5.11 mL
    Type
    reactant
    Reaction Step One
    Quantity
    6.12 mL
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    50 mL
    Type
    solvent
    Reaction Step One
    Name
    Quantity
    150 mL
    Type
    solvent
    Reaction Step One
    Quantity
    10 g
    Type
    reactant
    Reaction Step Two
    Name
    Quantity
    70 mL
    Type
    solvent
    Reaction Step Two
    Quantity
    50 mL
    Type
    reactant
    Reaction Step Three
    Name
    Quantity
    50 mL
    Type
    solvent
    Reaction Step Three

    Synthesis routes and methods III

    Procedure details

    0.84 g (4 mmol) of 69A, 5 mL of acetic acid, 2.5 mL of 1N aqueous hydrochloric acid and 20 mL of ethanol were mixed and heated under reflux under an argon atmosphere for 3 hours. Ethanol was evaporated. Then the resulting residue was dispersed in dichloromethane and extracted with saturated sodium bicarbonate solution. The organic phase was dried with sodium sulfate and the solvent evaporated in vacuum. The crude product was obtained in almost quantitative yield.
    Name
    Quantity
    0.84 g
    Type
    reactant
    Reaction Step One
    Quantity
    5 mL
    Type
    reactant
    Reaction Step One
    Quantity
    2.5 mL
    Type
    reactant
    Reaction Step One
    Quantity
    20 mL
    Type
    solvent
    Reaction Step One

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Phenoxyacetaldehyde
    Reactant of Route 2
    Phenoxyacetaldehyde
    Reactant of Route 3
    Phenoxyacetaldehyde
    Reactant of Route 4
    Phenoxyacetaldehyde
    Reactant of Route 5
    Phenoxyacetaldehyde
    Reactant of Route 6
    Phenoxyacetaldehyde

    Citations

    For This Compound
    175
    Citations
    G Speranza, B Mueller, M Orlandi… - Helvetica chimica …, 2003 - Wiley Online Library
    … After 8 h, the resin was filtered off, and the solvent was evaporated under reduced pressure to give crude 2-phenoxyacetaldehyde (180 mg, 96%) [13]. TLC: Rf 0.35. GC: tR 2.4. …
    Number of citations: 11 onlinelibrary.wiley.com
    GJ Karabatsos, DJ Fenoglio - Journal of the American Chemical …, 1969 - ACS Publications
    The vicinal spin-spin coupling constants between aldehydic and-protons of methoxyacetaldehyde, phenoxyacetaldehyde, methylmercaptoacetaldehyde, glycidaldehyde, and …
    Number of citations: 25 pubs.acs.org
    RJ Speer, HR Mahler - Journal of the American Chemical Society, 1949 - ACS Publications
    … Phenoxyacetaldehyde … Mahler Hatch and Nesbitt1 have reported the synthesis of phenoxyacetaldehyde in 45% yieldby the lead tetraacetate oxidation of glycerol -phenyl …
    Number of citations: 11 pubs.acs.org
    JW Wilt, MP Stumpf - The Journal of Organic Chemistry, 1965 - ACS Publications
    Some quinone (9), isobutane, and isobutylene were isolated also, however, and the formation of 8 could be accommodated just as well by a/3-cleavage-readdition pathway (path b).(3) …
    Number of citations: 11 pubs.acs.org
    T Hirota, H Fujita, K Sasaki… - Journal of heterocyclic …, 1986 - Wiley Online Library
    … A novel synthesis of 2-benzofurancarbaldehydes by the Vilsmeier reaction of phenoxyacetaldehyde diethyl acetals is described. … At first, synthesis of phenoxyacetaldehydes …
    Number of citations: 12 onlinelibrary.wiley.com
    LF Hatch, SS Nesbitt - Journal of the American Chemical Society, 1945 - ACS Publications
    … The benzene was removed as previously noted and the phenoxyacetaldehyde distilled at 94 under 6 mm. pressure. … Phenoxyacetaldehyde.—Semicarbazone m. p. …
    Number of citations: 31 pubs.acs.org
    A Ochoa-Terán, IA Rivero - Arkivoc, 2008 - arkat-usa.org
    Mephenoxalone (1) was synthesized through a silanizated intermediate prepared from the addition of trimethylsilyl cyanide (TMSCN) to (o-methoxy) phenoxyacetaldehyde (10). Three …
    Number of citations: 6 www.arkat-usa.org
    W Jellen, M Mittelbach, H Junek - Monatshefte für Chemie/Chemical …, 1996 - Springer
    … Phenoxyacetaldehyde-guanylhydrazones were tested successfully as antibacterial compounds [5]. The unsubstituted phenoxyacetaldehyde 2a is also used as a starting material for the …
    Number of citations: 14 link.springer.com
    SK Hanson, RT Baker, JC Gordon, BL Scott… - Inorganic …, 2010 - ACS Publications
    … , 2-phenoxyacetaldehyde (78%), and 2-phenoxyethanol (98%), suggesting the stoichiometry shown in eq 2. The formation of 2-phenoxyacetaldehyde … of 2-phenoxyacetaldehyde (78%) …
    Number of citations: 197 pubs.acs.org
    H Ohta, Y Miyamae, G Tsuchihashi - Agricultural and biological …, 1986 - jstage.jst.go.jp
    … Atfirst, wescreened microorganisms that hydrolyze cyanohydrin acetate of phenoxyacetaldehyde … Course of Phenoxyacetaldehyde Cyanohydrin Acetate (4a) and Optical …
    Number of citations: 40 www.jstage.jst.go.jp

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